3-(1-氮杂环戊基甲基)-4-甲氧基苯甲醛氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar structures. The first paper investigates the properties of 4-hydroxy-3-methoxybenzaldehyde azine and its polyazine form, which shares a methoxybenzaldehyde moiety with the compound of interest . The second paper explores reactions involving 4-cyanobenzaldehyde and 2-cyanobenzaldehyde, which are structurally related to benzaldehyde derivatives .

Synthesis Analysis

The synthesis of azine derivatives, as discussed in the first paper, involves refluxing vanillin with hydrazine hydrate, followed by oxidative polymerization to form polyazine . This method suggests that the synthesis of related compounds, such as "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide," could potentially involve similar steps, such as the formation of an azine or azepine derivative through condensation reactions, as seen in the second paper .

Molecular Structure Analysis

The molecular structure of azine and polyazine was characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H-NMR, and 13C-NMR . These techniques could also be applied to analyze the molecular structure of "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide." The single crystal structure of azine revealed intermolecular and intramolecular interactions that could be relevant to the conformational stability of similar compounds .

Chemical Reactions Analysis

The first paper does not directly discuss the chemical reactions of "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide," but it does mention that azine and polyazine exhibit aggregation-induced emission, which could be a property of related compounds . The second paper describes a condensation reaction leading to the formation of an azepine derivative, which is a structural analog to the compound of interest . This suggests that similar cyclization reactions could be relevant for synthesizing benzazepine derivatives.

Physical and Chemical Properties Analysis

The azine and polyazine compounds studied in the first paper show aggregation-induced emission, which is a photophysical property that could be shared by similar compounds . The electronic properties, such as orbital energies and energy gaps, were calculated using density functional theory (DFT), which could also be applied to "3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide" to predict its electronic behavior . The second

科学研究应用

合成与表征

3-(1-氮杂环戊基甲基)-4-甲氧基苯甲醛氢溴酸盐是一种化合物,由于其独特的结构特性,在科学研究的各个领域中得到应用。尽管文献中没有直接提及该特定化合物,但香草醛衍生物和其它甲氧基苯甲醛化合物等相关化合物已得到广泛研究。例如,香草醛是一种近亲化合物,由 4-羟基-3-甲氧基苯甲醛合成,已广泛用于制药、香料和食品调味工业 (谭菊 & 廖欣,2003)。

另一种相关化合物 4-[2-(4-甲酰基-2-甲氧基苯氧基)乙氧基]-3-甲氧基苯甲醛,是通过涉及 4-羟基-3-甲氧基苯甲醛的反应合成的,展示了甲氧基苯甲醛衍生物在合成化学中的多功能性 (刁春华 等,2005)。这些研究强调了甲氧基苯甲醛衍生物在合成复杂有机化合物中的重要性。

聚集诱导发射

在光电领域的甲氧基苯甲醛衍生物,例如源自香草醛的偶氮单体,已被研究其独特的聚集诱导发射特性。该特性对于光电应用至关重要,其中需要在聚集态中表现出增强发射的材料 (S. Dineshkumar & A. Muthusamy,2016)。对相关化合物中此类特性的研究指出了 3-(1-氮杂环戊基甲基)-4-甲氧基苯甲醛氢溴酸盐在类似领域中的潜在应用。

聚合物科学

甲氧基苯甲醛衍生物还在具有特定性能的聚合物的合成中得到应用。例如,源自甲氧基苯甲醛化合物的双醛单体已被用于合成导电原始聚氮杂亚甲基,突出了其在开发导电材料中的潜力 (A. Hafeez 等,2019)。

此外,使用源自香草醛的单体制备了热致液晶聚(偶氮甲醚),进一步证明了甲氧基苯甲醛衍生物在制造具有定制液晶特性的材料中的用途 (P. Kannan、S. Raja & P. Sakthivel,2004)。

安全和危害

属性

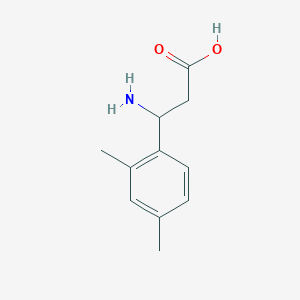

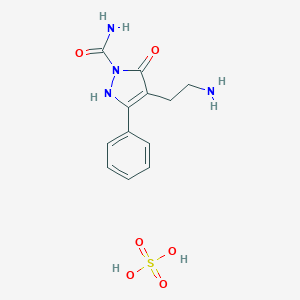

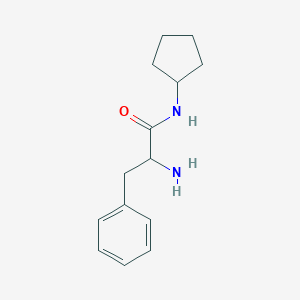

IUPAC Name |

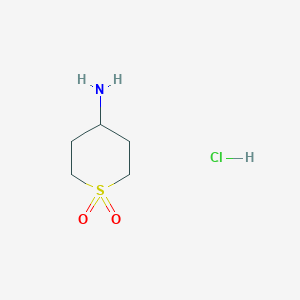

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEMHBJIVQGAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)